molecular formula C13H18O2 B14288080 9,11-Dodecadiynoic acid, methyl ester CAS No. 140654-96-2

9,11-Dodecadiynoic acid, methyl ester

Cat. No.: B14288080
CAS No.: 140654-96-2
M. Wt: 206.28 g/mol
InChI Key: WJBIPIXVIGMGEU-UHFFFAOYSA-N
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Description

9,11-Dodecadiynoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from dodecadiynoic acid and methanol, forming a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dodecadiynoic acid, methyl ester typically involves the esterification of 9,11-Dodecadiynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions: 9,11-Dodecadiynoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Different esters or amides.

Scientific Research Applications

9,11-Dodecadiynoic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 9,11-Dodecadiynoic acid, methyl ester exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in research.

Comparison with Similar Compounds

  • 9,12-Octadecadienoic acid, methyl ester
  • 9-Octadecenoic acid, methyl ester
  • Methyl 9(Z), 11(E)-octadecadienoate

Comparison: Compared to these similar compounds, 9,11-Dodecadiynoic acid, methyl ester is unique due to its specific structure and the presence of a diynoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

CAS No.

140654-96-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl dodeca-9,11-diynoate

InChI

InChI=1S/C13H18O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,6-12H2,2H3

InChI Key

WJBIPIXVIGMGEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC#CC#C

Origin of Product

United States

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